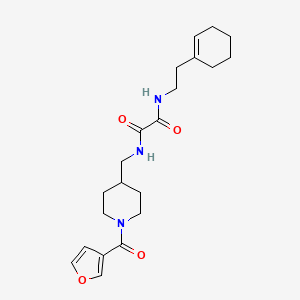![molecular formula C13H20N4O5 B2805014 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid CAS No. 2219376-78-8](/img/structure/B2805014.png)
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid is an intricate compound with unique structural features and functional groups that give it a broad range of applications in chemistry, biology, medicine, and industry. The compound features a triazole ring, an oxolane ring, and a carboxylic acid group, which collectively endow it with diverse reactivity and functional potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid typically involves multiple steps, beginning with the preparation of the oxolane ring. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the correct stereochemistry is achieved. Catalysts and protecting groups like 2-Methylpropan-2-yl are used to facilitate specific reactions and to protect functional groups from undesired reactions during intermediate stages of synthesis.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using automated processes with stringent controls to maintain yield and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are commonly employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: : Generally to modify the carboxylic acid group or to introduce additional functionality.
Reduction: : Often targeted at the triazole ring to investigate changes in activity or reactivity.
Substitution: : Commonly involves the replacement of hydrogen atoms with other functional groups, utilizing reagents such as halides and nucleophiles.
Common Reagents and Conditions: The compound often reacts under mild conditions, but specific reactions may require catalysts like palladium or strong acids/bases to proceed efficiently. Solvents such as dichloromethane or dimethyl sulfoxide are frequently used to dissolve reactants and intermediates.
Major Products: The major products formed from these reactions vary widely depending on the specific reaction and conditions but often include derivatives with modified functional groups that enhance or alter biological activity.
Scientific Research Applications
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid has been employed in a variety of scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential in enzyme inhibition and as a probe in biochemical assays.
Medicine: : Explored for its pharmacological properties, including antiviral, antibacterial, and anticancer activities.
Industry: : Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context. In medicinal applications, it often targets specific enzymes or receptors, binding to these molecular targets and modulating their activity. The pathways involved can include inhibition of enzymatic activity or interaction with cellular proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid stands out due to its unique structural combination of the triazole ring and oxolane ring. Similar compounds include:
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]imidazole-4-carboxylic acid
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]thiazole-4-carboxylic acid
These compounds share some structural features but differ in the ring systems, which can lead to differences in their reactivity and biological activity. The unique combination of functional groups in this compound offers distinct advantages in various applications.
Properties
IUPAC Name |
1-[(3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O5/c1-13(2,3)22-12(20)14-4-8-6-21-7-10(8)17-5-9(11(18)19)15-16-17/h5,8,10H,4,6-7H2,1-3H3,(H,14,20)(H,18,19)/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJPZRCUFFJULR-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCC1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide](/img/structure/B2804933.png)


![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)

![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)
![2-({1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2804942.png)
![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2804945.png)

![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
![1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid](/img/structure/B2804953.png)
